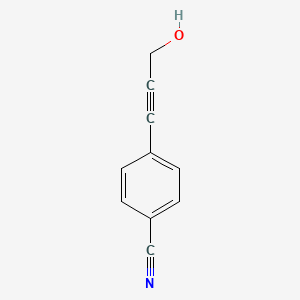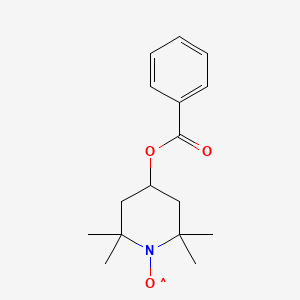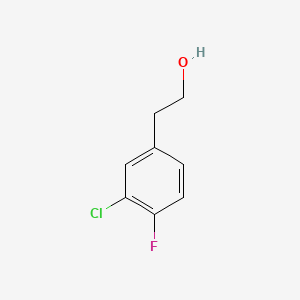
2-(3-Chloro-4-fluorophenyl)ethanol
Vue d'ensemble
Description
“2-(3-Chloro-4-fluorophenyl)ethanol” is a chemical compound with the CAS Number: 340825-21-0 . It has a molecular weight of 174.6 . The IUPAC name for this compound is 2-(3-chloro-4-fluorophenyl)ethanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3-Chloro-4-fluorophenyl)ethanol” is1S/C8H8ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“2-(3-Chloro-4-fluorophenyl)ethanol” is a liquid at room temperature . It should be stored in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique
-
Chemical Intermediates
- Summary of Application : “2-(3-Chloro-4-fluorophenyl)ethanol” is used as a chemical intermediate . Chemical intermediates are substances produced during the conversion of some reactant to a product. Most intermediates are unstable molecules that react quickly to form stable substances.
- Results or Outcomes : The outcomes of using this compound as a chemical intermediate would also depend on the specific reaction or process. It’s used to facilitate the synthesis of other compounds .
-
Synthesis of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . “2-(3-Chloro-4-fluorophenyl)ethanol” could potentially be used in the synthesis of these compounds.
- Methods of Application : The synthesis of TFMP derivatives involves various chemical reactions, but the specific methods and procedures would depend on the exact derivative being synthesized .
- Results or Outcomes : TFMP derivatives have been used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Pharmacological Evaluation
- Summary of Application : Some new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety have been synthesized and evaluated for their pharmacological properties . “2-(3-Chloro-4-fluorophenyl)ethanol” could potentially be used in the synthesis of these derivatives.
- Methods of Application : The synthesis of these derivatives would involve various chemical reactions, but the specific methods and procedures would depend on the exact derivative being synthesized .
- Results or Outcomes : The outcomes of this application would depend on the results of the pharmacological evaluation .
-
Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . “2-(3-Chloro-4-fluorophenyl)ethanol” could potentially be used in the synthesis of these derivatives.
- Methods of Application : The synthesis of these derivatives would involve various chemical reactions, but the specific methods and procedures would depend on the exact derivative being synthesized .
- Results or Outcomes : The outcomes of this application would depend on the results of the pharmacological evaluation .
-
Pharmaceutical Manufacturing
- Summary of Application : “2-(3-Chloro-4-fluorophenyl)ethanol” could potentially be used in the manufacturing of pharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures for this compound in pharmaceutical manufacturing would depend on the specific drug or process in which it is being used .
- Results or Outcomes : The outcomes of using this compound in pharmaceutical manufacturing would also depend on the specific drug or process .
-
Chemical Research
- Summary of Application : “2-(3-Chloro-4-fluorophenyl)ethanol” could be used in chemical research, particularly in the study of reactions involving halogens and alcohols .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific research goals and the nature of the experiments being conducted .
- Results or Outcomes : The outcomes of this application would depend on the results of the research .
-
Synthesis of 1,3,4-Oxadiazole Derivatives
- Summary of Application : Some new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety have been synthesized and evaluated for their pharmacological properties . “2-(3-Chloro-4-fluorophenyl)ethanol” could potentially be used in the synthesis of these derivatives.
- Methods of Application : The synthesis of these derivatives would involve various chemical reactions, but the specific methods and procedures would depend on the exact derivative being synthesized .
- Results or Outcomes : The outcomes of this application would depend on the results of the pharmacological evaluation .
-
Synthesis of Antiviral Agents
- Summary of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . “2-(3-Chloro-4-fluorophenyl)ethanol” could potentially be used in the synthesis of these derivatives.
- Methods of Application : The synthesis of these derivatives would involve various chemical reactions, but the specific methods and procedures would depend on the exact derivative being synthesized .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Synthesis of Thiosemicarbazide Derivatives
- Summary of Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity . “2-(3-Chloro-4-fluorophenyl)ethanol” could potentially be used in the synthesis of these derivatives.
- Methods of Application : The synthesis of these derivatives would involve various chemical reactions, but the specific methods and procedures would depend on the exact derivative being synthesized .
- Results or Outcomes : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWGTYVDMGWYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373946 | |
| Record name | 2-(3-chloro-4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenyl)ethanol | |
CAS RN |
340825-21-0 | |
| Record name | 2-(3-chloro-4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-fluorophenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



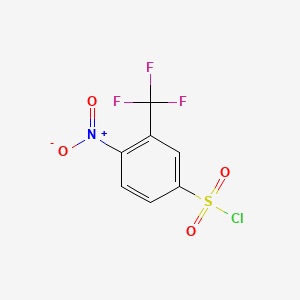

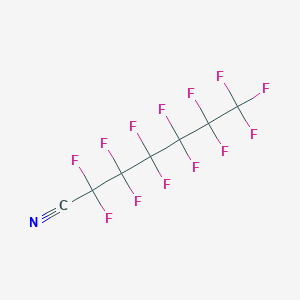

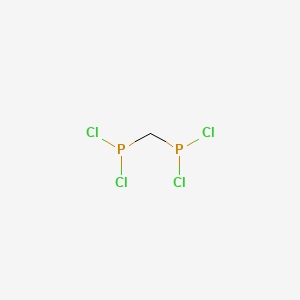
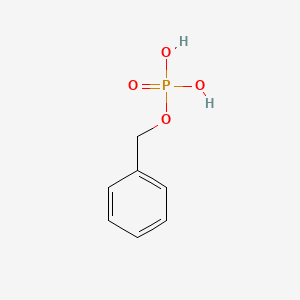
![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)

![(5-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B1586480.png)

